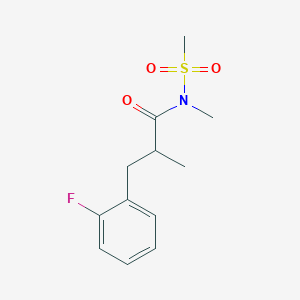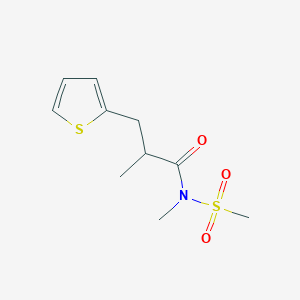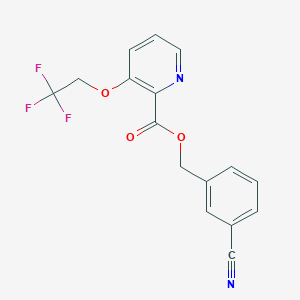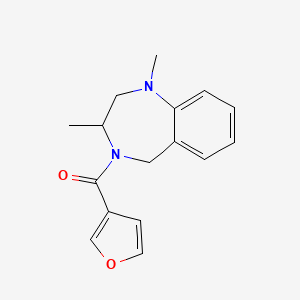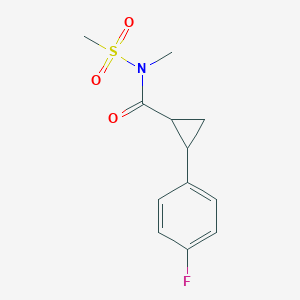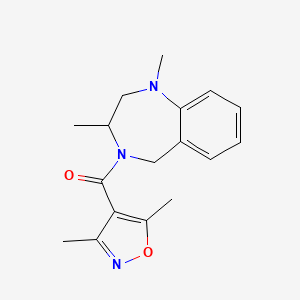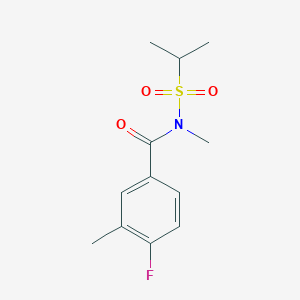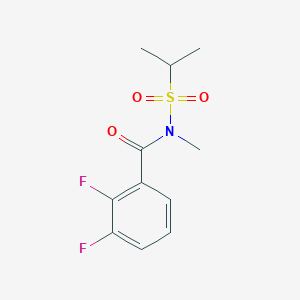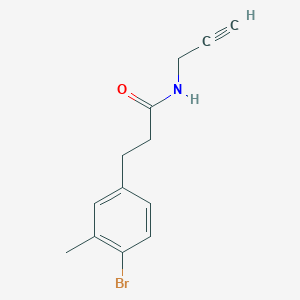
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid molecules that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory properties, this compound has been found to possess other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis (programmed cell death). It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide in lab experiments is its potency and selectivity towards COX-2 enzyme, making it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide. One potential area of study is its use as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Additionally, further research is needed to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its unique properties and mechanism of action make it a useful tool for studying biological processes and developing new therapeutics. Further research is needed to fully explore its potential and applications.
Synthesis Methods
The synthesis of 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide involves the reaction of 4-bromo-3-methylbenzoic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with isobutyl chloroformate to obtain the final product.
Scientific Research Applications
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide is used in various scientific research studies, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-3-8-15-13(16)7-5-11-4-6-12(14)10(2)9-11/h1,4,6,9H,5,7-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNRFMKBXLKHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)

